molecular formula C9H9BrF3NO B13566894 (S)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethanol

(S)-2-Amino-2-(3-bromo-5-(trifluoromethyl)phenyl)ethanol

Cat. No.: B13566894
M. Wt: 284.07 g/mol
InChI Key: FCMGTYDCYSTMGU-MRVPVSSYSA-N
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Description

(2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol: is a compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, with an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of a trifluoromethyl-substituted phenol, followed by a series of reactions to introduce the amino and hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation reactions, followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of bromine and trifluoromethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the trifluoromethyl group can enhance the bioavailability and metabolic stability of pharmaceutical compounds .

Industry: In the industrial sector, (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation .

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

  • 3-bromo-5-(trifluoromethyl)phenol
  • 1-bromo-3,5-bis(trifluoromethyl)benzene
  • 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Comparison: Compared to these similar compounds, (2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the ethan-1-ol backbone. This combination of functional groups provides additional reactivity and potential for forming hydrogen bonds, which can enhance its interactions with biological targets and other molecules .

Properties

Molecular Formula

C9H9BrF3NO

Molecular Weight

284.07 g/mol

IUPAC Name

(2S)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9BrF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1

InChI Key

FCMGTYDCYSTMGU-MRVPVSSYSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)[C@@H](CO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C(CO)N

Origin of Product

United States

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